2-Aminobenzothiazole-6-carbonitrile
Overview
Description
2-Aminobenzothiazole-6-carbonitrile is a compound with the molecular formula C8H5N3S . It has a molecular weight of 175.21 g/mol . The IUPAC name for this compound is 2-amino-1,3-benzothiazole-6-carbonitrile .
Molecular Structure Analysis
The InChI code for 2-Aminobenzothiazole-6-carbonitrile is1S/C8H5N3S/c9-4-5-1-2-6-7(3-5)12-8(10)11-6/h1-3H,(H2,10,11)
. The compound’s structure includes a benzothiazole ring with an amino group at the 2-position and a carbonitrile group at the 6-position . Chemical Reactions Analysis
2-Aminobenzothiazole and its derivatives are known to undergo various chemical reactions . They serve as reactants or reaction intermediates for forming various fused heterocycles . The NH2 and endocyclic N functions of 2-aminobenzothiazole can assist reactions with common bis electrophilic reagents to form diverse fused heterocyclic scaffolds .Physical And Chemical Properties Analysis
2-Aminobenzothiazole-6-carbonitrile has a density of 1.5±0.1 g/cm³, a boiling point of 399.7±34.0 °C at 760 mmHg, and a flash point of 195.5±25.7 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and no freely rotating bonds . Its polar surface area is 91 Ų .Scientific Research Applications
Nucleophilicity and Synthesis : 2-Aminobenzothiazoles act as carbon nucleophiles, comparable to N-methylindole and indole, facilitating various coupling reactions (Forlani et al., 2006). They can be transformed into different chemical structures like 2-oxo-2H-pyrimido[2,1-b]-benzothiazole-3-carbonitrile, expanding their application in chemical synthesis (Štětinová et al., 1997).
Green Chemistry : Utilization in green chemistry protocols is evident, such as in the synthesis of quinazoline-2,4(1H,3H)-diones from carbon dioxide using recyclable catalysts, demonstrating environmental friendliness (Patil et al., 2009).
Textile Industry : Azo benzo[b]thiophene derivatives, closely related to 2-aminobenzothiazoles, show good coloration and fastness properties as disperse dyes for polyester, indicating potential textile applications (Sabnis & Rangnekar, 1989).
Novel Compound Formation : Copper(I)-catalyzed oxidative coupling with terminal alkyne leads to the formation of benzothiazine, a novel compound with unique properties, highlighting the role of 2-aminobenzothiazole in creating new chemical entities (Mitra et al., 2014).
Electrochemical Applications : Poly(2-aminobenzothiazole)s synthesized via electropolymerization exhibit promising properties for electrochemical applications, including oxidation-reduction reactions and electrical conductivity measurements (Yıldırım & Kaya, 2012).
Antiproliferative Activity : Some derivatives, like 3-aminothiazolo[3,2-a]benzimidazole-2-carbonitrile, show significant antiproliferative activity and can induce apoptosis in cancer cells, suggesting potential in medical research (Sarhan et al., 2010).
Antibacterial Properties : Novel 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile derivatives demonstrate antibacterial activity, particularly against Klebsiella pneumonia (Mahdi, 2015).
Enhancement of Anti-Cancer Activity : The novel binary 6CN--cyclodextrin system improves the solubility of 6CN in water, which could potentially enhance its anti-cancer activity (Ferreira et al., 2018).
Safety And Hazards
Future Directions
2-Aminobenzothiazole and its derivatives, including 2-Aminobenzothiazole-6-carbonitrile, have gained popularity due to their prominent medicinal importance . They are considered highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles . This suggests that they may have significant potential for future research and development in drug discovery .
properties
IUPAC Name |
2-amino-1,3-benzothiazole-6-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3S/c9-4-5-1-2-6-7(3-5)12-8(10)11-6/h1-3H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFCZZHSWGWCHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)SC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80401970 | |
Record name | 2-aminobenzothiazole-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80401970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminobenzothiazole-6-carbonitrile | |
CAS RN |
19759-66-1 | |
Record name | 2-aminobenzothiazole-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80401970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Aminobenzothiazole-6-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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